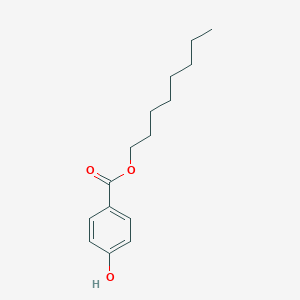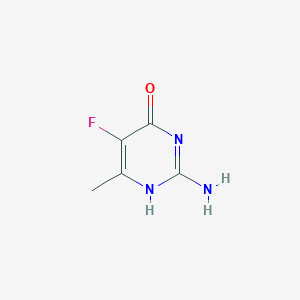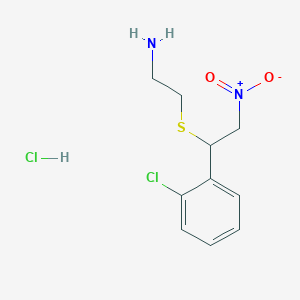
LEAD OLEATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LEAD OLEATE is an organic compound with the chemical formula C36H66O4Pb. It is a white or slightly yellow crystalline solid that is soluble in organic solvents but insoluble in water . This compound is primarily used in the preparation of organic coatings, particularly anti-corrosion primers and protective coatings . Additionally, it finds applications in the manufacture of inks, lubricants, and oil-based formulations .
Métodos De Preparación
LEAD OLEATE can be synthesized through various methods. One common synthetic route involves the reaction of lead nitrate with sodium oleate . The lead nitrate crystals are dissolved in water, filtered, and then added to a stainless steel-lined reactor. The temperature of the lead nitrate solution is raised to 85-90°C, and sodium oleate is added to the solution . The reaction mixture is then centrifuged, and the precipitate is washed with hot water, dried at 85-90°C, cooled, and ground to a standard particle size .
Another method involves the reaction of lead(II) nitrate with oleic acid under appropriate conditions . The reaction equation is as follows: [ 2Pb(NO_3)2 + 4C{18}H_{34}O_2 \rightarrow 2Pb(C_{18}H_{33}O_2)_2 + 4HNO_2 ]
Análisis De Reacciones Químicas
LEAD OLEATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form lead oxide (PbO) when heated in the presence of air . [ 2Pb(C_{18}H_{33}O_2)2 + O_2 \rightarrow 2PbO + 4C{18}H_{34}O_2 ]
-
Reduction: : this compound can be reduced to lead metal (Pb) using reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) . [ Pb(C_{18}H_{33}O_2)2 + H_2 \rightarrow Pb + 2C{18}H_{34}O_2 ]
-
Substitution: : this compound can undergo substitution reactions with halogens to form lead halides . [ Pb(C_{18}H_{33}O_2)2 + 2Cl_2 \rightarrow PbCl_2 + 2C{18}H_{34}O_2 ]
Aplicaciones Científicas De Investigación
LEAD OLEATE has a variety of scientific research applications. It is used as a reagent in the synthesis of other lead compounds, such as lead acetate, lead nitrate, and lead sulfate. In organic chemistry and biochemistry, lead dioleate is used in the preparation of lead compounds for various research purposes. Additionally, it is employed in the study of lead-based perovskites and their optoelectronic properties .
Mecanismo De Acción
The mechanism of action of lead dioleate involves its interaction with cellular membranes and proteins. LEAD OLEATE can disrupt cellular membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability . It can also interact with proteins, particularly those involved in cellular signaling pathways, leading to alterations in cellular functions . The oleic acid component of lead dioleate may also play a role in its biological activity by modulating inflammatory responses .
Comparación Con Compuestos Similares
LEAD OLEATE can be compared with other lead-based compounds, such as lead acetate, lead nitrate, and lead sulfate. These compounds share some similarities in their chemical properties and applications but differ in their specific uses and reactivity. For example:
Lead acetate: Used in the preparation of lead-based pigments and as a reagent in organic synthesis.
Lead nitrate: Used in the manufacture of lead-based explosives and as a reagent in analytical chemistry.
Lead sulfate: Used in the production of lead-acid batteries and as a pigment in paints.
This compound is unique in its application as a component in organic coatings and lubricants, providing specific advantages in terms of corrosion resistance and lubrication properties .
Propiedades
Número CAS |
1120-46-3 |
|---|---|
Fórmula molecular |
C36H66O4Pb |
Peso molecular |
770 g/mol |
Nombre IUPAC |
lead(2+);octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
OGWDBCXXWRKGJC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
| 1120-46-3 | |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















